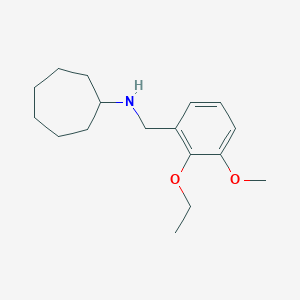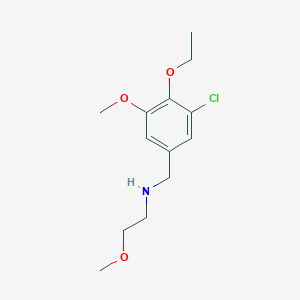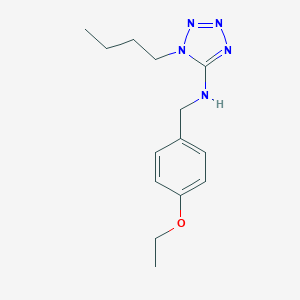![molecular formula C17H18ClN5O2 B503768 N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE CAS No. 880865-45-2](/img/structure/B503768.png)
N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorophenylmethanol with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 4-[(3-chlorophenyl)methoxy]-3-methoxybenzyl chloride. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, followed by methylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: Unique due to its specific substitution pattern and tetrazole ring.
Phenoxy acetamide derivatives: Similar in structure but differ in their biological activity and applications.
Quinazolinone derivatives: Share some pharmacological properties but have different core structures.
Uniqueness
This compound is unique due to its combination of a chlorophenyl group, methoxy substituents, and a tetrazole ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
880865-45-2 |
|---|---|
Formule moléculaire |
C17H18ClN5O2 |
Poids moléculaire |
359.8g/mol |
Nom IUPAC |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H18ClN5O2/c1-23-17(20-21-22-23)19-10-12-6-7-15(16(9-12)24-2)25-11-13-4-3-5-14(18)8-13/h3-9H,10-11H2,1-2H3,(H,19,20,22) |
Clé InChI |
VVMXGSNLXJSBAA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503685.png)
![N-(5-chloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503686.png)
![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503687.png)
![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503688.png)
![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503689.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503693.png)
SULFANYL]ETHYL})AMINE](/img/structure/B503695.png)



![N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B503706.png)
![2-[(4-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B503707.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-methylamine](/img/structure/B503708.png)
